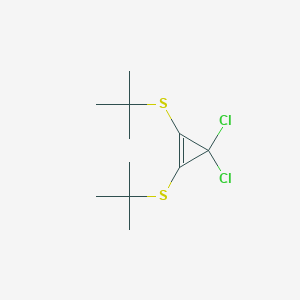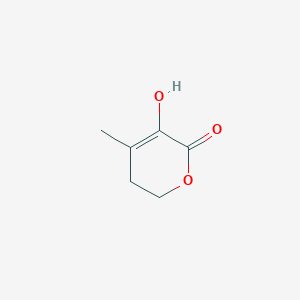
1,2-Bis(tert-butylsulfanyl)-3,3-dichlorocycloprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(tert-butylsulfanyl)-3,3-dichlorocycloprop-1-ene is a specialized organic compound characterized by its unique structure, which includes two tert-butylsulfanyl groups and two chlorine atoms attached to a cyclopropene ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(tert-butylsulfanyl)-3,3-dichlorocycloprop-1-ene typically involves the reaction of a suitable cyclopropene precursor with tert-butylsulfanyl reagents under controlled conditions. One common method includes the use of tert-butylthiol and a chlorinating agent to introduce the tert-butylsulfanyl and dichloro functionalities onto the cyclopropene ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(tert-butylsulfanyl)-3,3-dichlorocycloprop-1-ene can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dichloro groups can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dichloro derivatives.
Substitution: Substituted cyclopropenes with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(tert-butylsulfanyl)-3,3-dichlorocycloprop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its unique structure.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,2-Bis(tert-butylsulfanyl)-3,3-dichlorocycloprop-1-ene involves its reactivity with various chemical reagents. The tert-butylsulfanyl groups can participate in oxidation and substitution reactions, while the dichloro groups can undergo reduction and nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the chlorine atoms and the electron-donating nature of the tert-butylsulfanyl groups, which influence the reactivity of the cyclopropene ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(tert-butylsulfonyl)acetylene: Similar in having tert-butylsulfonyl groups but differs in the presence of an acetylene moiety.
2-(tert-Butylsulfonyl)-1-phenylpropan-1-one: Contains a tert-butylsulfonyl group and a phenyl ring, differing in the overall structure and functional groups.
3-(tert-Butylsulfanyl)propanoic acid: Similar in having a tert-butylsulfanyl group but differs in the presence of a carboxylic acid group.
Uniqueness
1,2-Bis(tert-butylsulfanyl)-3,3-dichlorocycloprop-1-ene is unique due to its combination of tert-butylsulfanyl and dichloro groups on a cyclopropene ring
Eigenschaften
| 72649-41-3 | |
Molekularformel |
C11H18Cl2S2 |
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
1,2-bis(tert-butylsulfanyl)-3,3-dichlorocyclopropene |
InChI |
InChI=1S/C11H18Cl2S2/c1-9(2,3)14-7-8(11(7,12)13)15-10(4,5)6/h1-6H3 |
InChI-Schlüssel |
VUWWMXFWLHIFQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1=C(C1(Cl)Cl)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate](/img/no-structure.png)
![2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B14452810.png)


![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)
![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)
